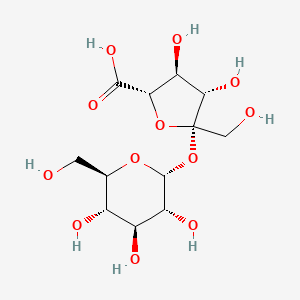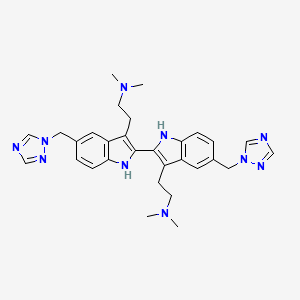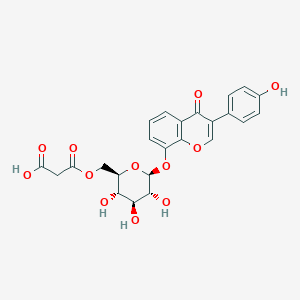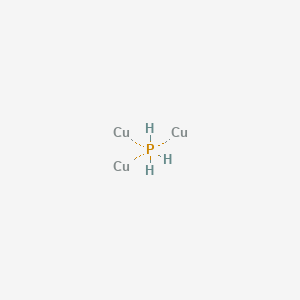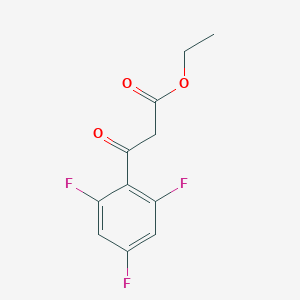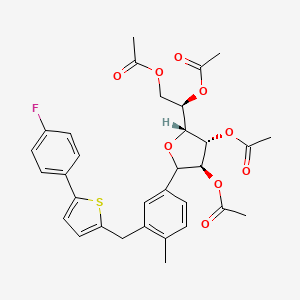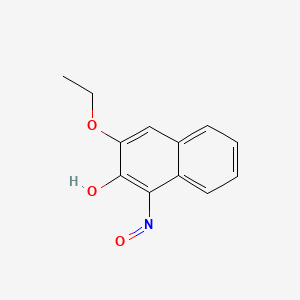
3-Ethoxy-1-nitrosonaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-1-nitrosonaphthalen-2-ol is an organic compound with the molecular formula C12H11NO4. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the third position, a nitroso group at the first position, and a hydroxyl group at the second position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of 3-ethoxynaphthalene followed by the reduction of the nitro group to a nitroso group. The hydroxyl group is introduced through a subsequent reaction. The detailed steps are as follows:
Nitration: 3-Ethoxynaphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the desired position.
Reduction: The nitro group is reduced to a nitroso group using a suitable reducing agent such as sodium dithionite or zinc dust in the presence of an acid.
Hydroxylation: The hydroxyl group is introduced through a reaction with a hydroxylating agent such as hydrogen peroxide or a hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-Ethoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitroso group can be further reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
3-Ethoxy-1-nitrosonaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethoxy-1-nitrosonaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
1-Nitroso-2-naphthol: Similar structure but lacks the ethoxy group.
3-Ethoxy-1-nitrosonaphthalen-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-Ethoxy-1-nitrosonaphthalen-3-ol: Similar structure but with different positions of functional groups.
Uniqueness
3-Ethoxy-1-nitrosonaphthalen-2-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
3-ethoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-7-8-5-3-4-6-9(8)11(13-15)12(10)14/h3-7,14H,2H2,1H3 |
InChIキー |
UYPZYKSTZVMCHX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=CC=CC=C2C(=C1O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


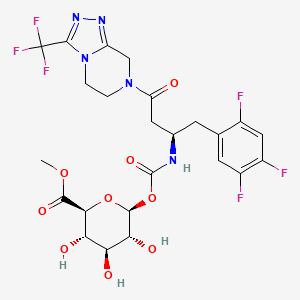
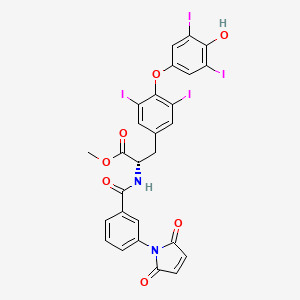
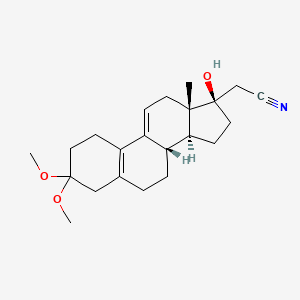
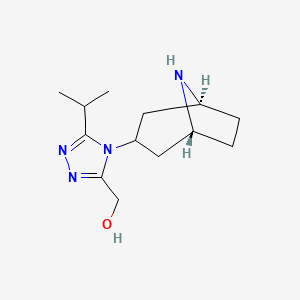
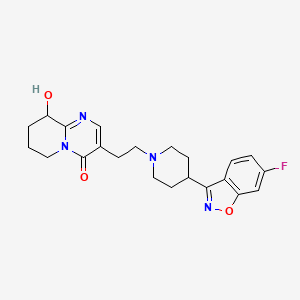

![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
